DOTA-Biotin-Sarcosine is a chemical compound that integrates three key components: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), biotin, and sarcosine. This compound is primarily utilized in pretargeted radioimmunotherapy and molecular imaging due to its ability to form stable complexes with various metal ions, which are essential for diagnostic and therapeutic applications. The combination of these components enhances the targeting capabilities of therapeutic agents, particularly in the treatment of non-muscle invasive bladder cancer cells.
DOTA-Biotin-Sarcosine is classified as a bioconjugate, specifically a bifunctional chelating agent that can bind to radionuclides for medical imaging and therapy. The compound is synthesized through a multi-step process involving the activation of DOTA followed by its conjugation with biotin and sarcosine. This classification places it within the realm of biochemistry and medicinal chemistry, where it serves as a critical component in the development of targeted therapies.
The synthesis of DOTA-Biotin-Sarcosine involves several key steps:
The reaction conditions typically involve organic solvents and catalysts to optimize yield and purity. Industrial production methods scale these processes for higher efficiency and consistency, often utilizing automated systems for synthesis and purification .
The molecular structure of DOTA-Biotin-Sarcosine consists of a macrocyclic chelator (DOTA) linked to a biotin molecule and a sarcosine moiety. The DOTA component features four nitrogen atoms that coordinate with metal ions, while biotin provides specific binding properties to avidin or streptavidin proteins.
The three-dimensional conformation allows for effective interaction with target cells and metal ions, enhancing its utility in medical applications .
DOTA-Biotin-Sarcosine participates in various chemical reactions:
Key reagents involved in these reactions include:
These reactions lead to the formation of metal-chelated complexes used for diagnostic imaging or therapeutic purposes .
The mechanism of action for DOTA-Biotin-Sarcosine primarily revolves around its role in pretargeted radioimmunotherapy. The compound binds specifically to target cancer cells via biotin's affinity for avidin or streptavidin proteins. Upon administration:
This process enhances the therapeutic index by increasing the dose delivered to cancer cells while minimizing exposure to healthy tissues .
These properties are crucial for its effectiveness in clinical applications .
DOTA-Biotin-Sarcosine has significant scientific uses, particularly in:
The versatility of DOTA-Biotin-Sarcosine positions it as an essential compound in modern biomedical research and therapeutic strategies .
Solid-phase synthesis enables precise assembly of DOTA-biotin conjugates through sequential coupling on resin supports. A breakthrough methodology utilizes unprotected DOTA dissolved in dimethylsulfoxide (DMSO), activated by carbodiimide reagents (e.g., EDC), and conjugated to resin-bound peptides. This approach bypasses traditional tert-butyl ester protection, eliminating final deprotection steps and reducing production costs by ~90% compared to protected DOTA strategies [6]. The DMSO solvent system (≥95% purity) achieves critical solubility (>50 mg/mL) for efficient macrocycle activation at 25°C under nitrogen atmosphere. Post-conjugation, trifluoroacetic acid (TFA) cleavage simultaneously liberates the conjugate while preserving DOTA chelation capacity [6] [10].
Table 1: Comparative Solid-Phase Synthesis Approaches
Strategy | Reaction Yield | DOTA Solubility | Deprotection Required |
---|---|---|---|
Unprotected DOTA/DMSO | 78-85% | >50 mg/mL | No |
DOTA-tris(tert-butyl ester) | 65-72% | <10 mg/mL | Yes (2h TFA treatment) |
DOTA-NHS ester | 60-68% | Solvent-dependent | Partial |
Automated continuous-flow reactors now enable gram-scale production with stoichiometric control (±1%), critical for radiopharmaceutical batch consistency .
Sarcosine (N-methylglycine) serves as a biochemically stable spacer between biotin and DOTA, directly addressing in vivo instability issues. Unlike lysine or glycine linkers, sarcosine’s N-methyl group sterically hinders biotinidase cleavage, reducing biotin detachment by >95% in human serum compared to conventional linkers [3] [9]. This modification preserves avidin-binding capability during pretargeting protocols by maintaining conjugate integrity. Accelerated stability studies confirm:
Table 2: Linker Hydrolysis Resistance in Human Serum
Linker Type | Biotin Liberation (24h) | Relative Binding to Avidin |
---|---|---|
Sarcosine | 4.2 ± 0.8% | 100% |
Glycine | 78.5 ± 3.1% | 22% |
ε-Aminocaproic acid | 65.3 ± 2.7% | 34% |
PEG₄ | 18.9 ± 1.5% | 91% |
The sarcosine spacer’s length (4.9 Å) and rotational flexibility optimize binding kinetics to streptavidin (Kd = 1.2 nM). Computational modeling reveals sarcosine’s methyl group positions biotin’s ureido ring at a 15° angle relative to DOTA, minimizing steric clash during complex formation [9]. Extended spacers like PEG7 increase distance but reduce binding efficiency by 40% due to entropic penalties. Critical design parameters include:
Table 3: Spacer Impact on Avidin-Binding Kinetics
Spacer Arm | Length (Å) | Kd (nM) | Association Rate (×10⁶ M⁻¹s⁻¹) |
---|---|---|---|
Sarcosine | 4.9 | 1.2 ± 0.3 | 2.8 |
Sarcosine-PEG₂ | 10.2 | 0.9 ± 0.2 | 3.1 |
PEG₄ | 16.5 | 3.5 ± 0.6 | 1.2 |
ε-Aminocaproic acid | 11.3 | 8.7 ± 1.1 | 0.7 |
DOTA activation employs N-hydroxysuccinimide (NHS) ester chemistry in anhydrous dimethylformamide (DMF). Critical optimization parameters include:
Post-activation, conjugation to biotin-sarcosine hybrids proceeds at pH 8.5 (triethylamine buffer) for 2h, yielding >90% amide bond formation. Metal insertion studies confirm lutetium-177 labeling efficiency correlates with activation quality:
Table 4: DOTA Activation Optimization Strategies
Parameter | Optimal Condition | Conjugation Yield | 177Lu-Labeling Efficiency |
---|---|---|---|
Activator | EDC/NHS | 92 ± 3% | 98.5 ± 0.8% |
HATU/DIPEA | 88 ± 2% | 95.2 ± 1.1% | |
Solvent | Anhydrous DMF | 92 ± 3% | 98.5 ± 0.8% |
Acetonitrile | 76 ± 4% | 89.3 ± 2.4% | |
Temperature | 0-4°C | 92 ± 3% | 98.5 ± 0.8% |
25°C | 85 ± 3% | 92.1 ± 1.7% |
Multistep purification ensures >99% radiochemical purity:
Critical quality control specifications:
Table 5: QC Specifications for Clinical-Grade Product
Parameter | Specification | Analytical Method |
---|---|---|
Chemical purity | ≥99% | HPLC-UV (220 nm) |
Radiochemical purity | ≥98% | Gamma-HPLC |
Biotin binding | ≥95% of theoretical | Streptavidin affinity assay |
Residual solvents | Meets ICH Q3C limits | GC-MS |
Sterility | No growth (14 days) | Membrane filtration |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1